5-Ethoxy-1,3,4-thiadiazol-2-amine
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Overview
Description
5-Ethoxy-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C4H7N3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
5-Ethoxy-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which has been shown to have diverse pharmacological activities Other 1,3,4-thiadiazol-2-amine derivatives have been reported to target cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazol-2-amine derivatives can interact with their targets and induce changes that inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
It’s known that 1,3,4-thiadiazol-2-amine derivatives can interfere with pathways associated with bacterial virulence .
Result of Action
Other 1,3,4-thiadiazol-2-amine derivatives have been shown to exhibit anti-proliferative effects and induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
5-Ethoxy-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . These interactions are crucial as they can influence neurotransmission and other biochemical pathways. Additionally, this compound has been found to bind to DNA, potentially affecting DNA replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly the interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting this pathway, this compound can reduce the proliferation of cancer cells and induce apoptosis . Furthermore, it affects gene expression and cellular metabolism, leading to changes in cell cycle progression and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent translocation to the nucleus . This inhibition prevents the transcription of genes involved in cell proliferation and survival. Additionally, this compound can interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1,3,4-thiadiazol-2-amine typically involves the reaction of ethyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives. The reaction is carried out in absolute ethanol with the addition of triethylamine as a base. The mixture is stirred at room temperature for several hours to yield the desired thiadiazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Ethoxy-1,3,4-thiadiazol-2-amine has been explored for its potential in several scientific research areas:
Comparison with Similar Compounds
- 5-(Benzylthio)-1,3,4-thiadiazol-2-amine
- 5,5’-Disulfanediylbis(1,3,4-thiadiazol-2-amine)
- 2-Amino-1,3,4-thiadiazole derivatives
Comparison: 5-Ethoxy-1,3,4-thiadiazol-2-amine is unique due to its ethoxy substituent, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-ethoxy-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWILELBTFFRJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16784-23-9 |
Source
|
Record name | 5-ethoxy-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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